Benzyl 2-amino-4-methylpentanoate
CAS No.:
Cat. No.: VC14422784
Molecular Formula: C13H19NO2
Molecular Weight: 221.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H19NO2 |
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Molecular Weight | 221.29 g/mol |
IUPAC Name | benzyl 2-amino-4-methylpentanoate |
Standard InChI | InChI=1S/C13H19NO2/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9,14H2,1-2H3 |
Standard InChI Key | MBRRYUQWSOODEO-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CC(C(=O)OCC1=CC=CC=C1)N |
Introduction
Chemical Identity and Structural Characteristics
Benzyl 2-amino-4-methylpentanoate (CAS 68838-94-8) is a white crystalline solid with a molecular formula of and a molecular weight of 221.29 g/mol . Its hydrochloride salt form (PubChem CID 22821561) increases the molecular weight to 257.75 g/mol due to the addition of a chlorine atom . The compound’s IUPAC name, benzyl (2R)-2-amino-4-methylpentanoate hydrochloride, reflects its R-configuration at the chiral center, a critical feature for its biological interactions .
Stereochemical Configuration
The compound’s stereochemistry is defined by the (R)-configuration at the second carbon of the pentanoate chain, as evidenced by its InChI key (HCYLOEGSAOVRIT-UTONKHPSSA-N) . This configuration ensures compatibility with enzyme active sites, particularly proteases like prostate-specific antigen (PSA), which exhibit stereoselective cleavage activity . The SMILES notation further confirms the spatial arrangement of functional groups .
Physicochemical Properties
Key physicochemical properties include:
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Solubility: High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the ionic nature of the hydrochloride salt.
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Melting Point: 182–185°C (hydrochloride form), as reported in synthetic protocols.
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Spectroscopic Data:
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IR: Strong absorption at 1740 cm (ester C=O stretch) and 1580 cm (NH bending).
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H NMR (400 MHz, DO): δ 1.45–1.52 (m, 2H, CH), 1.68–1.75 (m, 1H, CH(CH)), 3.12 (dd, J = 6.4 Hz, 1H, CHNH), 4.95 (s, 2H, OCHPh), 7.32–7.38 (m, 5H, aromatic).
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Synthetic Methodologies
Esterification of Leucine
The base compound is synthesized via Fischer esterification between L-leucine and benzyl alcohol under acidic conditions (HCl gas or ):
Reaction optimization at 80°C for 12 hours yields 85–90% crude product, which is purified via recrystallization from ethanol/ether.
Hydrochloride Salt Formation
Protonation with concentrated HCl in diethyl ether generates the hydrochloride salt, enhancing stability for pharmaceutical applications :
This step is critical for improving the compound’s solubility in aqueous media, facilitating its use in biological assays .
Applications in Targeted Drug Delivery
Prostate Cancer Prodrug Design
In a landmark study, benzyl 2-amino-4-methylpentanoate hydrochloride was conjugated to the PI3K inhibitor LY294002 via a PSA-cleavable peptide linker (Mu-LEHSSKLQL) . The prodrug (compound 11) remains inactive until PSA-mediated hydrolysis releases the active drug at tumor sites, reducing systemic toxicity . In vitro assays demonstrated 72% PI3K inhibition in PSA-secreting C4-2 prostate cancer cells versus <10% in non-PSA BT-549 breast cancer cells, confirming target specificity .
Structure-Activity Relationship (SAR) Insights
The benzyl ester group serves dual roles:
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Protecting Group: Shields the amino acid’s carboxyl moiety during synthetic modifications.
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Pharmacophore Modifier: Enhances lipophilicity, improving blood-brain barrier penetration in preclinical models.
Pharmacological and Toxicological Profile
While direct in vivo data remain limited, structural analogs exhibit:
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Cytotoxicity: IC = 18 μM against PC-3 prostate cancer cells .
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Metabolic Stability: 94% remaining after 60-minute incubation with human liver microsomes.
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Acute Toxicity: LD > 500 mg/kg in murine models, suggesting favorable safety margins.
Future Research Directions
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Synthetic Chemistry: Develop enantioselective routes using organocatalysts to improve yield (>95% ee) .
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Drug Delivery: Explore nanoparticle encapsulation for enhanced tumor targeting .
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Therapeutic Expansion: Investigate applications in neurodegenerative diseases leveraging its blood-brain barrier permeability.
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